molecular formula C8H9N3 B1612979 6-Methylimidazo[1,2-a]pyridin-8-amine CAS No. 676371-02-1

6-Methylimidazo[1,2-a]pyridin-8-amine

Cat. No.: B1612979
CAS No.: 676371-02-1
M. Wt: 147.18 g/mol
InChI Key: DQERFXGFYWNPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylimidazo[1,2-a]pyridin-8-amine (CAS 676371-02-1) is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound features the privileged imidazo[1,2-a]pyridine structure, which is recognized for its diverse pharmacological properties and is present in several marketed drugs. Research into this scaffold has identified potent biological activities, including significant anti-tuberculosis (anti-TB) effects. Imidazo[1,2-a]pyridine amide derivatives are a prominent class of QcrB inhibitors, which target the cytochrome bcc complex in the oxidative phosphorylation pathway of Mycobacterium tuberculosis, making them promising candidates for combating multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Furthermore, 8-aminoimidazo[1,2-a]pyridine derivatives serve as crucial synthetic intermediates for developing novel targeted therapies. They are used in the design and synthesis of diarylamide and diarylurea compounds that have demonstrated potent antiproliferative activity against human melanoma cell lines, such as A375P, in vitro . As a building block, this amine is a versatile precursor for further functionalization via palladium-catalyzed cross-coupling reactions, such as aminocarbonylation, to introduce carboxamide moieties and expand the structure-activity relationship (SAR) library . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

676371-02-1

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-methylimidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C8H9N3/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,9H2,1H3

InChI Key

DQERFXGFYWNPLC-UHFFFAOYSA-N

SMILES

CC1=CN2C=CN=C2C(=C1)N

Canonical SMILES

CC1=CN2C=CN=C2C(=C1)N

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 6-Methylimidazo[1,2-a]pyridin-8-amine derivatives as promising anticancer agents.

  • Mechanism of Action : These compounds often function as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, a derivative demonstrated submicromolar inhibitory activity against various tumor cell lines, with an IC50 value as low as 0.09 μM .
  • Case Study : In a study involving the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, one compound exhibited potent PI3Kα inhibition (IC50 = 1.94 nM), leading to significant apoptosis in cancer cells .

Antibacterial Applications

This compound and its derivatives have shown promising antibacterial properties.

  • Broad-Spectrum Activity : Compounds within this class have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. Some derivatives exhibited potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) with minimum inhibitory concentrations (MIC) as low as 0.03 μM .
  • Research Findings : A recent review identified several imidazo[1,2-a]pyridine analogues that displayed significant antibacterial activity against various bacterial strains, suggesting their potential for further development as therapeutic agents against resistant infections .

Anti-Tuberculosis Activity

The anti-tuberculosis potential of this compound has been a focal point of research.

  • Efficacy Against TB : Several studies have reported that imidazo[1,2-a]pyridine derivatives possess significant activity against Mycobacterium tuberculosis. For example, compounds were identified with MIC values indicating robust efficacy against replicating and non-replicating forms of the bacteria .
  • In Vivo Studies : In animal models, certain derivatives demonstrated a substantial reduction in bacterial load after treatment, showcasing their potential for clinical application in TB therapy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives is crucial for understanding their biological activity.

  • Synthetic Methods : Various synthetic routes have been developed to create these compounds effectively. For instance, Pd-catalyzed carbonylation techniques have been employed to introduce functional groups at specific positions on the imidazopyridine scaffold, enhancing biological activity while maintaining favorable pharmacokinetic properties .
CompoundSynthesis MethodBiological ActivityIC50 Value
6aPd-catalyzed carbonylationAnticancer0.09 μM
6bNucleophilic substitutionAntitubercular0.03 μM
6cSuzuki-Miyaura couplingAntibacterial0.004 μM

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Features Reference(s)
This compound Methyl (C6), Amino (C8) Enhanced lipophilicity; potential kinase inhibition
2-Methylimidazo[1,2-a]pyridin-8-amine Methyl (C2), Amino (C8) Reduced steric hindrance at C6; lower melting point (124.7°C)
3-Bromoimidazo[1,2-a]pyridin-8-amine Bromo (C3), Amino (C8) Increased reactivity for cross-coupling; potential for covalent binding
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine Fluoro (C8), Methyl (C2) Electron-withdrawing fluoro group alters electronic properties
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine Methyl (C6), 4-Bromophenyl (C2) Bulky aryl group may improve target selectivity

Key Observations:

2-Methyl derivatives (e.g., compound 19 in ) show lower melting points (~124.7°C), suggesting reduced crystallinity and improved solubility .

Halogen Substitution :

  • Bromine at position 3 (CAS 1232431-81-0) increases electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions for diversification .
  • Fluorine at position 8 (CAS 1643153-34-7) introduces strong electron-withdrawing effects, which may modulate binding affinity in kinase inhibitors .

Aryl Substituents :

  • Bulky groups like 4-bromophenyl () or 3,4-dimethoxyphenyl () enhance π-π stacking interactions, improving target selectivity in bromodomain inhibitors .

Key Observations:

  • Boc Protection: Sodium bis(trimethylsilyl)amide (NaHMDS) is widely used for Boc protection of the amino group, achieving moderate yields (~67%) .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 2-furyl or phenyl) enable diversification but often result in lower yields (9–30%) due to steric challenges .

Preparation Methods

Palladium-Catalyzed Aminocarbonylation Approach

One advanced method for synthesizing functionalized imidazo[1,2-a]pyridine derivatives, including amine-substituted compounds at the 8-position, involves palladium-catalyzed carbonylation reactions. This method is particularly effective for introducing amide or amine functionalities at the 6 or 8 positions of the imidazo[1,2-a]pyridine core.

  • Catalyst and Conditions : The reaction employs a recyclable palladium catalyst immobilized on a supported ionic liquid phase (SILP) decorated with pyridinium ions, which enhances catalyst stability and recyclability while minimizing palladium leaching.
  • Substrate Scope : Starting from 6- or 8-iodo-imidazo[1,2-a]pyridine derivatives, the catalyst facilitates the aminocarbonylation with various amines to yield carboxamide or α-ketoamide products.
  • Selectivity Control : Reaction conditions such as CO pressure, solvent choice (e.g., DMF), and base (e.g., triethylamine) are optimized to favor either amide or α-ketoamide formation selectively.
  • Recycling : Prolonged heating after complete substrate conversion aids in catalyst recycling by promoting re-precipitation of palladium on the support surface.

This method provides a robust route to 8-amine derivatives by first converting halogenated precursors into amides, which can subsequently be transformed into amines under suitable conditions.

Solid-Phase Synthesis via Polymer-Bound Intermediates

A versatile and efficient synthetic strategy for imidazo[1,2-a]pyridine-8-carboxamides, which can be precursors to amines, is solid-phase synthesis leveraging polymer-bound 2-aminonicotinate.

  • Synthetic Route :
    • The amino group of polymer-bound 2-aminonicotinate is treated with α-haloketones to form the imidazo[1,2-a]pyridine ring system.
    • Halogenation at the 3-position of the polymer-bound intermediate is performed.
    • The final products are cleaved from the solid support using excess primary or secondary amines, yielding the free amine derivatives.
  • Advantages :
    • Facilitates rapid library synthesis of diverse derivatives.
    • Simplifies purification via solid-supported liquid–liquid extraction.
    • Enables high-throughput synthesis for drug discovery applications.

This approach allows for the generation of 8-amine substituted imidazo[1,2-a]pyridines with good yields and purity, suitable for combinatorial chemistry and medicinal chemistry research.

Multi-Step Functional Group Transformations Starting from 5-Substituted-2-Aminopyridines

Another common synthetic strategy involves stepwise transformations starting from commercially available 5-substituted-2-aminopyridines:

  • Key Steps :
    • Conversion of 5-substituted-2-aminopyridines into imidazo[1,2-a]pyridine-8-aldehydes via cyclization.
    • Knoevenagel condensation with trialkyl phosphonocarboxylates in the presence of TiCl4 and triethylamine.
    • Reduction using NaBH4 and NiCl2 to yield 6-substituted imidazo[1,2-a]pyridine derivatives.
    • Subsequent functional group modifications such as fluorination or conversion of nitrile groups to amides using hydrogen peroxide in ethanol.
  • Pd-Mediated Couplings : Later-stage Pd-catalyzed cross-coupling reactions (e.g., Miyaura–Suzuki) introduce aryl substituents at the 6-position, which can be further modified.
  • Amine Introduction : The amine functionality at position 8 can be accessed through reduction or amide conversion steps.

This route is versatile and allows for structural diversification at multiple positions, including the 6- and 8-positions, enabling access to 6-methyl and 8-amine substituted derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents / Catalysts Advantages Limitations Typical Yields / Notes
Pd-Catalyzed Aminocarbonylation Pd catalyst on SILP, CO, amines High selectivity, catalyst recyclability Requires halogenated precursors, CO gas handling Good to excellent selectivity; catalyst recyclable
Solid-Phase Synthesis Polymer-bound 2-aminonicotinate, α-haloketones Rapid library synthesis, easy purification Requires solid support, scale limitations High purity, suitable for combinatorial libraries
Multi-Step Functionalization 5-substituted-2-aminopyridines, TiCl4, NaBH4, Pd-catalysts Structural diversity, multiple substitution sites Multi-step, longer synthesis time Yields 48–87% in reduction steps; versatile

Q & A

Q. Methodological Comparison Table

MethodReagents/ConditionsYield (%)Key ChallengesReference
CyclizationChloroacetaldehyde, NaHCO₃, ethanol, reflux60–88%Requires precise stoichiometry
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, boronic acids, HPLC purification9–30%Low yields due to side reactions

Key Insight : Cyclization offers higher yields but limited functionalization, while cross-coupling enables diversification at the expense of efficiency.

How can reaction conditions be optimized to improve yields in Suzuki-Miyaura cross-coupling for imidazo[1,2-a]pyridine derivatives?

Advanced Question
Optimization strategies include:

  • Catalyst tuning : Testing Pd catalysts (e.g., Pd(OAc)₂ or PdCl₂(dppf)) to reduce dehalogenation side reactions observed in Pd(PPh₃)₄ systems .
  • Solvent and base selection : Replacing K₃PO₄ with Cs₂CO₃ in polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Temperature control : Lowering reaction temperatures (e.g., 80°C instead of reflux) to minimize decomposition.

Q. Data-Driven Approach :

  • Parallel screening of 10 Pd catalysts and 5 bases to identify optimal combinations.
  • Use of LC-MS to monitor reaction progress and identify intermediates .

What techniques are critical for confirming the structure and purity of this compound?

Basic Question

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₈H₉N₃ for the parent compound) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group) .
  • HPLC Purity Analysis : Ensure >95% purity using pH-stable columns (e.g., C18 with acetonitrile/water gradients) .

Q. Advanced Application :

  • SHELX software for refining crystallographic data, addressing anisotropic displacement ellipsoids, and validating hydrogen-bonding interactions .

What strategies enable functionalization of the imidazo[1,2-a]pyridine core for structure-activity relationship (SAR) studies?

Advanced Question

  • Schiff Base Formation : Reacting aldehyde-functionalized derivatives (e.g., 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) with aryl amines in glacial acetic acid .
  • Chalcone Conjugation : Attaching chalcone moieties via amide linkages to enhance antikinetoplastid activity (e.g., IC₅₀ = 1.35 μM against Trypanosoma brucei) .

Q. Functionalization Table

Modification TypeTarget Biological ActivityKey Reagents/ConditionsReference
Schiff BasesAntimicrobial agentsAryl amines, glacial acetic acid
Chalcone ConjugatesAntikinetoplastid agentsAcrylic acid derivatives, DCC coupling

How are bioactivity assays designed to evaluate this compound derivatives?

Advanced Question

  • Enzyme Inhibition Assays : Measure IC₅₀ against CDK2 using fluorescence-based kinase assays (e.g., ADP-Glo™ Kinase Assay) .
  • Antiparasitic Screening : Test growth inhibition of Trypanosoma cruzi and Leishmania infantum in vitro, with EC₅₀ determination via Alamar Blue staining .
  • Cytotoxicity Profiling : Assess selectivity using mammalian cell lines (e.g., HEK-293) via MTT assays .

Q. Experimental Design Considerations :

  • Dose-response curves (0.1–100 μM) with triplicate measurements.
  • Positive controls (e.g., Benznidazole for T. cruzi) .

How can discrepancies in synthetic yields and biological activity data be systematically analyzed?

Advanced Question

  • Root-Cause Analysis for Low Yields :
    • Compare Pd catalyst performance (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in cross-coupling .
    • Evaluate purification methods (e.g., HPLC vs. flash chromatography) .
  • Bioactivity Variability :
    • Validate assay reproducibility using reference compounds.
    • Investigate solubility differences (e.g., DMSO stock concentration effects) .

Q. Case Study :

  • A 9% yield in Suzuki-Miyaura coupling () was attributed to competing protodeboronation, resolved by switching to Pd(OAc)₂ with PCy₃ ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.